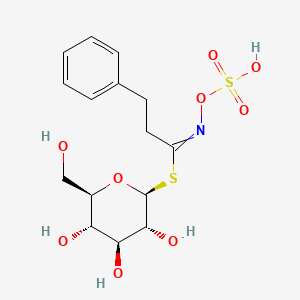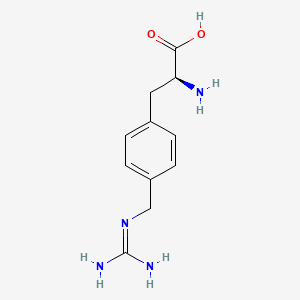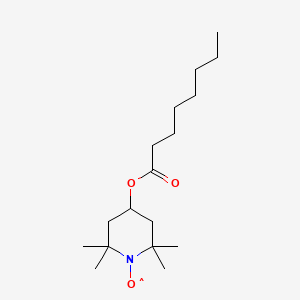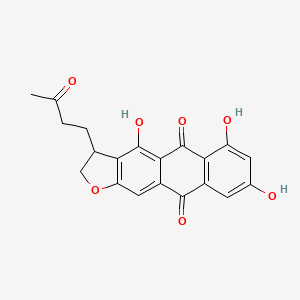
5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol
Descripción general
Descripción
5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol is a complex organic compound with a molecular formula of C21H36N2O It is characterized by the presence of a piperidine ring, a phenyl group, and a hydroxyl group attached to a hexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The starting material, 3-piperidin-1-ylpropylamine, is reacted with an appropriate alkylating agent to introduce the hexane chain.
Addition of the Phenyl Group: The intermediate product is then subjected to a Friedel-Crafts alkylation reaction to attach the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or modified piperidine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow it to bind to receptors or enzymes, modulating their activity. This can lead to various biological effects, such as pain relief or anti-inflammatory responses. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol: Lacks the methyl group at the 5-position.
5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)pentan-1-ol: Has a shorter carbon chain.
5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)heptan-1-ol: Has a longer carbon chain.
Uniqueness
5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol is unique due to its specific combination of functional groups and molecular structure. The presence of the methyl group at the 5-position and the specific length of the carbon chain contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O/c1-18(2)12-13-20(21(24)19-10-5-3-6-11-19)22-14-9-17-23-15-7-4-8-16-23/h3,5-6,10-11,18,20-22,24H,4,7-9,12-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKRSLHZSDCGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C1=CC=CC=C1)O)NCCCN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908338 | |
| Record name | 5-Methyl-1-phenyl-2-{[3-(piperidin-1-yl)propyl]amino}hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103360-62-9 | |
| Record name | α-[4-Methyl-1-[[3-(1-piperidinyl)propyl]amino]pentyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103360-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mlv 5860 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103360629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-1-phenyl-2-{[3-(piperidin-1-yl)propyl]amino}hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


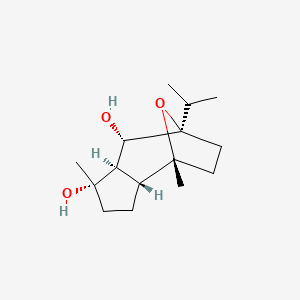
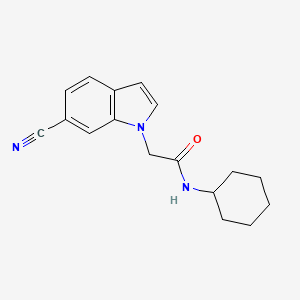
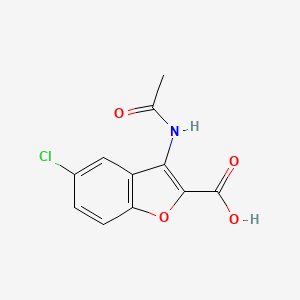
![7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1219403.png)
![2-[[4-(4-Methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B1219405.png)
![4-[[4-(1-Pyrrolidinyl)-2-quinazolinyl]amino]phenol](/img/structure/B1219406.png)
